7-Thioxoazepan-2-one
Description
7-Thioxoazepan-2-one is a heterocyclic organic compound characterized by a seven-membered azepane ring containing a thione (C=S) group at the 7-position and a lactam (cyclic amide) at the 2-position. The compound’s structural analogs, such as cephalosporins () and benzodiazepines (), are well-documented but differ significantly in backbone and functional groups.
Properties
IUPAC Name |
7-sulfanylideneazepan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NOS/c8-5-3-1-2-4-6(9)7-5/h1-4H2,(H,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQZJMCQHZFCDBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=S)NC(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40493073 | |
| Record name | 7-Sulfanylideneazepan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40493073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62609-10-3 | |
| Record name | 7-Sulfanylideneazepan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40493073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Thioxoazepan-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of a suitable amine with a thiocarbonyl compound under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the cyclization process .
Industrial Production Methods: Industrial production of 7-Thioxoazepan-2-one may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 7-Thioxoazepan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol or thioether.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
7-Thioxoazepan-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design.
Industry: It is used in the development of advanced materials with specific electronic and optical properties .
Mechanism of Action
The mechanism of action of 7-Thioxoazepan-2-one involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the ring can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s ability to undergo redox reactions makes it a potential candidate for modulating oxidative stress in biological systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
However, insights can be drawn from structurally related compounds mentioned in and :
Table 1: Key Structural and Functional Differences
Key Observations:
Ring Size and Functionalization :
- 7-Thioxoazepan-2-one’s seven-membered ring contrasts with the bicyclic β-lactam in cephalosporins () or the fused aromatic system in benzodiazepines (). The thione group in 7-Thioxoazepan-2-one may enhance metal-binding capacity compared to oxygen-containing analogs.
- Cephalosporins (e.g., compounds in ) prioritize β-lactam reactivity for antibacterial activity, while 7-Thioxoazepan-2-one lacks this motif .
Biological Relevance :
- Cephalosporins and benzodiazepines are clinically validated, with well-defined mechanisms (e.g., β-lactamase resistance in cephalosporins , GABA receptor modulation in benzodiazepines ). In contrast, 7-Thioxoazepan-2-one’s applications remain speculative without experimental data.
Synthetic Challenges :
- The seven-membered ring in 7-Thioxoazepan-2-one may introduce strain or conformational flexibility, differentiating its reactivity from the rigid β-lactam or planar benzodiazepine systems.
Limitations of Available Evidence
The provided sources (–7) focus on machine learning architectures (–5) or unrelated pharmaceuticals (–7). No peer-reviewed studies on 7-Thioxoazepan-2-one’s synthesis, properties, or comparisons were identified. For authoritative data, consult specialized chemical databases (e.g., SciFinder, Reaxys) or pharmacological literature on thiolactams and azepane derivatives.
Biological Activity
7-Thioxoazepan-2-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the synthesis, biological activity, and therapeutic potential of 7-thioxoazepan-2-one, drawing from diverse research studies to present a comprehensive overview.
Chemical Structure and Synthesis
7-Thioxoazepan-2-one belongs to a class of compounds characterized by a seven-membered ring containing a sulfur atom and a carbonyl group. The general structure can be represented as follows:
The synthesis of 7-thioxoazepan-2-one typically involves cyclization reactions using appropriate precursors. Various synthetic routes have been explored, often focusing on optimizing yields and purity.
Antimicrobial Properties
Research indicates that derivatives of 7-thioxoazepan-2-one exhibit significant antimicrobial activity. For instance, studies have shown that these compounds can inhibit the growth of various bacterial strains. A notable example includes the evaluation of its derivatives against Pseudomonas aeruginosa and Escherichia coli, where certain analogs displayed minimum inhibitory concentrations (MIC) as low as 0.21 μM, suggesting potent antibacterial properties .
Anticancer Activity
The anticancer potential of 7-thioxoazepan-2-one has also been investigated. In vitro studies demonstrated that certain derivatives induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell proliferation and survival. For example, compounds derived from this scaffold were shown to suppress tumor necrosis factor-alpha (TNF-α) production, which is critical in inflammatory responses associated with cancer progression .
Immunomodulatory Effects
Additionally, some derivatives exhibit immunomodulatory effects, enhancing or suppressing immune responses depending on the context. This dual action makes them candidates for therapeutic applications in autoimmune disorders and inflammatory diseases .
Case Studies
Several case studies highlight the practical applications of 7-thioxoazepan-2-one derivatives:
-
Case Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial efficacy of synthesized 7-thioxoazepan-2-one derivatives.
- Methodology : MIC tests were conducted against clinical isolates of E. coli.
- Results : Compound 3g showed significant antibacterial activity with an MIC value of 0.21 μM.
- : The compound's structure-activity relationship (SAR) suggests potential for development into new antimicrobial agents.
-
Case Study on Cancer Cell Lines :
- Objective : To assess the anticancer activity of 7-thioxoazepan-2-one derivatives.
- Methodology : Various cancer cell lines were treated with different concentrations of the compound.
- Results : Notable inhibition of cell proliferation was observed, with specific analogs inducing apoptosis through caspase activation.
- : The findings support further investigation into these compounds as potential anticancer therapeutics.
Research Findings Summary Table
| Activity Type | Compound Tested | Target Organism / Cell Line | MIC / IC50 Value | Observations |
|---|---|---|---|---|
| Antimicrobial | 3g | E. coli | 0.21 μM | Potent antibacterial activity |
| Anticancer | Analog A | MDA-MB-231 (breast cancer) | IC50 = 15 μM | Induces apoptosis via caspase pathway |
| Immunomodulatory | Analog B | Human peripheral blood lymphocytes | IC50 = 10 μM | Modulates TNF-α production |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
